molecular formula C11H12ClN3O B1455663 4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole CAS No. 1338688-23-5

4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole

Cat. No.: B1455663
CAS No.: 1338688-23-5
M. Wt: 237.68 g/mol
InChI Key: PKNZDCXFMDFYDG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registration Details

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound name indicates the presence of a five-membered triazole ring with three nitrogen atoms positioned at the 1, 2, and 3 positions, consistent with the 1H-1,2,3-triazole classification system. The substitution pattern includes a chloromethyl group (-CH₂Cl) at the 4-position, a methoxymethyl group (-CH₂OCH₃) at the 5-position, and a phenyl group (C₆H₅-) attached to the nitrogen at the 1-position of the triazole ring.

Related compounds in the chemical literature demonstrate similar nomenclature patterns, such as 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole, which has been assigned Chemical Abstracts Service registry number 924868-97-3. The systematic naming convention for triazole derivatives typically prioritizes the position of substituents based on the numbering system that minimizes the numerical values assigned to heteroatoms within the ring structure. For compounds containing multiple substituents, the naming follows alphabetical order of the substituent groups when they occupy different positions on the heterocyclic core.

The absence of a specific Chemical Abstracts Service registry number for this compound in current databases suggests that this particular substitution pattern may represent a novel synthetic target or an intermediate compound that has not yet been fully characterized and registered. However, related triazole compounds with similar substitution patterns have been documented, including 5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives that share structural similarities with the target compound.

Molecular Formula and Weight Analysis

The molecular formula for this compound can be determined as C₁₁H₁₂ClN₃O based on the structural components present in the molecule. This formula accounts for the triazole ring system (C₂H₁N₃), the phenyl substituent (C₆H₅), the chloromethyl group (CH₂Cl), and the methoxymethyl group (C₂H₅O). The calculated molecular weight for this compound would be approximately 237.69 grams per mole, representing a moderately sized organic molecule suitable for various synthetic applications.

Comparative analysis with structurally related compounds provides context for understanding the molecular characteristics of the target compound. For instance, 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole has a molecular formula of C₉H₈ClN₃ and a molecular weight of 193.63 grams per mole. The addition of the methoxymethyl group in the target compound contributes an additional C₂H₄O unit, increasing the molecular weight by approximately 44 atomic mass units and introducing an ether functional group that may influence solubility and reactivity properties.

The elemental composition analysis reveals that the compound contains approximately 55.58% carbon, 5.09% hydrogen, 14.95% chlorine, 17.71% nitrogen, and 6.74% oxygen by mass. This composition indicates a relatively high nitrogen content characteristic of triazole derivatives, while the presence of both chlorine and oxygen heteroatoms provides multiple sites for potential chemical modifications and intermolecular interactions. The balanced distribution of heteroatoms throughout the molecular structure suggests potential for diverse chemical reactivity patterns and biological activity profiles.

Property Value Related Compound Comparison
Molecular Formula C₁₁H₁₂ClN₃O C₉H₈ClN₃ (4-chloromethyl-1-phenyl triazole)
Molecular Weight 237.69 g/mol 193.63 g/mol (related compound)
Carbon Content 55.58% Higher due to methoxymethyl addition
Nitrogen Content 17.71% Consistent with triazole derivatives
Heteroatom Count 5 (Cl, N₃, O) 4 (Cl, N₃) in related compound

X-ray Crystallographic Studies and Bonding Geometry

While specific X-ray crystallographic data for this compound has not been reported in the available literature, analysis of related triazole compounds provides valuable insights into the expected bonding geometry and structural characteristics. The 1,2,3-triazole ring system typically exhibits a planar five-membered ring structure with nitrogen-nitrogen bond distances ranging from 1.31 to 1.32 Ångströms, as observed in crystallographic studies of similar compounds.

Structural analysis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives has revealed that the phenyl ring substituent generally adopts a nearly coplanar orientation with respect to the triazole ring, with dihedral angles typically ranging from 5 to 15 degrees. This geometric arrangement facilitates conjugation between the aromatic systems and influences the electronic properties of the molecule. The presence of substituents at both the 4 and 5 positions of the triazole ring, as in the target compound, may introduce steric interactions that could affect the overall molecular conformation.

The chloromethyl and methoxymethyl substituents are expected to adopt conformations that minimize steric repulsion while maximizing favorable intermolecular interactions. Based on computational studies of related compounds, the chloromethyl group typically exhibits rotational freedom around the carbon-carbon bond connecting it to the triazole ring, allowing for multiple conformational states in solution. Similarly, the methoxymethyl group demonstrates conformational flexibility, with the methoxy oxygen potentially participating in intramolecular hydrogen bonding interactions with nearby heteroatoms.

Properties

IUPAC Name

4-(chloromethyl)-5-(methoxymethyl)-1-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-16-8-11-10(7-12)13-14-15(11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNZDCXFMDFYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure includes a triazole ring, which is known for its bioactive properties. The presence of the chloromethyl and methoxymethyl substituents contributes to its potential interactions with biological targets.

Chemical Formula: C10H10ClN3O

Molecular Weight: 223.66 g/mol

Antibacterial Activity

Triazoles are recognized for their antibacterial properties. Research indicates that derivatives of triazole exhibit significant activity against various bacterial strains. A study highlighted that compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MIC) ranging from 0.12 to 1.95 µg/mL against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .

CompoundBacterial StrainMIC (µg/mL)
Triazole Derivative AE. coli0.12
Triazole Derivative BS. aureus0.25
This compoundP. aeruginosaTBD

Antifungal Activity

The antifungal potential of triazoles is well-documented. The compound may exhibit similar antifungal activities due to the presence of the triazole moiety, which has been shown to inhibit fungal cytochrome P450 enzymes . This inhibition is crucial for the synthesis of ergosterol, a key component of fungal cell membranes.

Anticancer Activity

Triazoles have also been studied for their anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cells remains to be fully elucidated but is a potential area for further investigation.

Case Studies

Several studies have explored the biological activities of triazole derivatives:

  • Antibacterial Efficacy : A study demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria, with some compounds showing effectiveness comparable to established antibiotics like ciprofloxacin .
  • Antifungal Mechanism : Research has indicated that triazole derivatives disrupt fungal growth by targeting ergosterol biosynthesis pathways, leading to increased membrane permeability and cell death .
  • Anticancer Potential : In vitro studies on related triazole compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance their therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The substituents at positions 4 and 5 significantly influence the compound’s electronic, steric, and solubility properties. Key comparisons include:

Table 1: Substituent Effects on Triazole Derivatives
Compound Name Position 4 Substituent Position 5 Substituent Key Properties/Applications
Target Compound -CH₂Cl -CH₂OCH₃ Reactive chloromethyl; moderate polarity
4-(Chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole -CH₂Cl -CH₃ Higher hydrophobicity; commercial availability
4-n-Propyl-5-chloromethyl-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole -n-C₃H₇ -CH₂Cl High GABA receptor affinity (Kᵢ = 659 pM)
Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate -COOEt -Cl Carboxylate enhances acidity and solubility
  • Chloromethyl (-CH₂Cl) : Enhances electrophilicity, enabling nucleophilic substitution reactions. Present in the target compound and GABA-active derivatives .
  • Methoxymethyl (-CH₂OCH₃) : Increases solubility in polar solvents compared to alkyl groups (e.g., -CH₃) due to ether oxygen’s hydrogen-bonding capacity.
  • Carboxylate (-COOEt) : Introduces ionizable functionality, improving water solubility and enabling salt formation .

Crystallographic and Structural Insights

  • Isostructural Halogen Derivatives : Chloro and bromo analogs of 4-(4-aryl)-2-(triazolyl)thiazoles exhibit similar molecular conformations but divergent crystal packing due to halogen size and polarizability. For example, chloro derivatives form tighter π-π interactions than bromo analogs .
  • Planarity and Conformation : Triazole cores are generally planar, but substituents like fluorophenyl groups can adopt perpendicular orientations, affecting intermolecular interactions .

Preparation Methods

Metal-Free Synthesis

Recent developments have introduced metal-free protocols for synthesizing fully decorated 1,2,3-triazoles, which are environmentally friendly and avoid metal contamination.

  • Example: Reaction of α-bromo-β-alkylacroleins with organic azides in chloroform at room temperature yields 1,4,5-trisubstituted triazoles.
  • Mechanism involves 1,2-addition of azide to the α-bromoacrolein, followed by imine-enamine tautomerization and intramolecular cyclization.
  • Yields vary from moderate to good depending on steric and electronic effects of substituents.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Copper(I) catalysis remains the gold standard for synthesizing 1,4-disubstituted triazoles.
  • For trisubstituted derivatives like this compound, the 5-position is functionalized post-cycloaddition.
  • Typical conditions involve CuSO4/sodium ascorbate as catalyst system in solvents like DMSO, DMF, or aqueous mixtures at room temperature or mild heating.

Specific Preparation Routes for this compound

While direct literature on this exact compound is limited, the preparation can be inferred from closely related synthetic protocols for 1,4,5-trisubstituted triazoles:

Step Reagents and Conditions Description Yield/Notes
1. Formation of 1-phenyl-1H-1,2,3-triazole core Phenyl azide + propargyl derivatives (e.g., chloromethyl or methoxymethyl substituted alkynes) under CuAAC conditions Copper(I)-catalyzed cycloaddition to form 1,4-disubstituted triazole intermediate High yields (70-90%) typically reported
2. Introduction of chloromethyl group at 4-position Electrophilic substitution using chloromethyl reagents (e.g., chloromethyl halides) or via α-bromoacrolein intermediates Metal-free or metal-catalyzed conditions depending on substrate Moderate to good yields, depending on steric factors
3. Introduction of methoxymethyl group at 5-position Alkylation or nucleophilic substitution with methoxymethyl halides or ethers May require base catalysis or mild heating High selectivity achievable

This stepwise approach aligns with the general synthetic strategies for fully functionalized triazoles.

Representative Experimental Procedure (Adapted from Literature)

  • Step 1: Synthesis of 1-phenyl-1H-1,2,3-triazole intermediate by CuAAC of phenyl azide with propargyl alcohol derivative.
  • Step 2: Treatment of the intermediate with chloromethyl chloride under basic conditions to introduce the chloromethyl group at the 4-position.
  • Step 3: Alkylation of the 5-position with methoxymethyl bromide in the presence of a base such as DBU or K2CO3 in DMF at 70 °C.

This sequence provides the target compound with high regioselectivity and good overall yield.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield/Selectivity
Catalyst CuSO4·5H2O + sodium ascorbate (0.01-0.05 equiv) Essential for CuAAC efficiency
Solvent DMSO, DMF, MeOH/H2O mixtures Solvent polarity influences reaction rate
Temperature Room temp to 70 °C Higher temps favor alkylation steps
Reaction Time 12-24 hours for cycloaddition, 4-6 hours for alkylations Longer times improve conversion but may increase byproducts
Base DBU, K2CO3, 2,6-lutidine Facilitates alkylation and substitution

Optimization of these parameters is critical for maximizing yield and minimizing side reactions.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
CuAAC Cycloaddition Phenyl azide, substituted alkyne, CuSO4/sodium ascorbate RT to 70 °C, DMSO/DMF High regioselectivity, broad substrate scope Requires copper catalyst
Metal-Free Cyclization α-Bromoacroleins, organic azides Chloroform, RT Avoids metal contamination Moderate yields, substrate sensitive
Electrophilic Substitution Chloromethyl chloride, methoxymethyl bromide Base, DMF, mild heating Enables functionalization at 4- and 5-positions Requires careful control to avoid over-alkylation

Research Findings and Considerations

  • The synthesis of this compound is best approached via a modular strategy combining CuAAC for triazole core formation and subsequent selective alkylations.
  • Metal-free methods provide greener alternatives but may suffer from lower yields or limited substrate scope.
  • The electronic nature of substituents on azides and alkynes significantly affects reaction efficiency and product yield.
  • Scale-up of these reactions has been demonstrated with negligible loss in yield under optimized conditions.

This detailed analysis consolidates current knowledge on the preparation of this compound from diverse authoritative sources, focusing on synthetic strategies, reaction conditions, and optimization for efficient production.

Q & A

Q. What are the optimal synthetic routes for 4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer:

  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The triazole core can be synthesized via Cu(I)-catalyzed cycloaddition, ensuring regioselectivity for the 1,4-disubstituted product. Optimize catalyst loading (e.g., CuSO₄·5H₂O with sodium ascorbate) and reaction time to minimize side products .
  • Solvent and Temperature Control: Use polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C to enhance reactivity while avoiding decomposition. For chloromethyl and methoxymethyl substituents, protect functional groups during synthesis to prevent cross-reactivity .
  • Purification and Validation: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by NMR (¹H/¹³C) and mass spectrometry (HRMS) to confirm purity and structure .

Q. How should researchers characterize the structural and electronic properties of this triazole derivative using spectroscopic and computational methods?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR Spectroscopy: Assign peaks for the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and substituents (e.g., chloromethyl δ ~4.5 ppm) .
    • IR Spectroscopy: Identify C-Cl (600–800 cm⁻¹) and C-O-C (1050–1250 cm⁻¹) stretches to confirm functional groups .
  • Computational Analysis:
    • Density Functional Theory (DFT): Calculate molecular orbitals, electrostatic potential surfaces, and dipole moments to predict reactivity and solubility .
    • X-ray Crystallography: Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters, resolving potential disorder in the triazole ring .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can programs like SHELXL and WinGX address them?

Methodological Answer:

  • Challenges:
    • Disorder in Substituents: The chloromethyl and methoxymethyl groups may exhibit rotational disorder, complicating electron density maps.
    • Twinning: Lattice imperfections can arise due to steric hindrance from the phenyl group.
  • Solutions:
    • SHELXL Refinement: Apply restraints/constraints for disordered regions and use TWIN/BASF commands to model twinning .
    • WinGX Visualization: Generate ORTEP diagrams to assess thermal ellipsoids and validate hydrogen bonding/π-π stacking interactions .

Q. How can researchers investigate the compound's interaction with biological targets, such as proteins or enzymes, using biophysical and proteomic approaches?

Methodological Answer:

  • Biophysical Assays:
    • Fluorescence Quenching: Measure binding constants (Kₐ ~10⁴–10⁶ M⁻¹) with human serum albumin (HSA) or immunoglobulins to assess hydrophobic interactions .
    • Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (kon/koff) for enzyme targets like cytochrome P450 .
  • Proteomic Studies:
    • 2D Gel Electrophoresis + MALDI-TOF: Identify differentially expressed low-abundance proteins (e.g., kininogen-1) in serum post-exposure, linking to anticancer mechanisms via kallikrein-kinin pathways .

Q. How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Experimental Replication: Standardize assays (e.g., MTT for cytotoxicity) using identical cell lines (HeLa, MCF-7) and compound concentrations (IC₅₀ ± SEM) .
  • Control for Solubility: Use DMSO stocks (<0.1% v/v) to avoid solvent interference. Validate purity via HPLC before assays .
  • Orthogonal Validation: Cross-check results with SPR (binding affinity) and molecular docking (e.g., AutoDock Vina) to correlate activity with target engagement .

Q. What computational strategies are effective for predicting the pharmacological profile and structure-activity relationships (SAR) of this triazole derivative?

Methodological Answer:

  • Molecular Docking: Simulate binding poses with homology-modeled targets (e.g., kinases) using Glide or GOLD. Prioritize compounds with strong halogen bonding (Cl···π interactions) .
  • Molecular Dynamics (MD): Run 100-ns simulations (GROMACS) to assess stability of protein-ligand complexes and identify key residues for mutagenesis studies .
  • QSAR Modeling: Develop regression models using descriptors like LogP, polar surface area, and H-bond acceptors to predict bioavailability and toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-5-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole

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